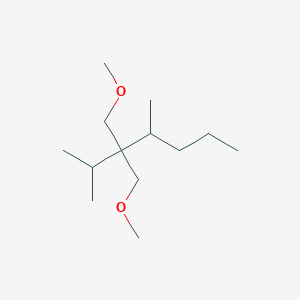![molecular formula C12H16BrN3O B14799793 2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety, which is known for its biological activity, and a cyclopropyl group, which can impart rigidity and influence the compound’s interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide typically involves the reaction of 6-bromopyridine-3-carbaldehyde with a suitable amine and a cyclopropyl-containing reagent. One common method involves the use of sodium triacetoxyborohydride as a reducing agent to facilitate the formation of the amide bond . The reaction conditions are generally mild, and the process can be carried out in an organic solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce dehalogenated pyridine derivatives, and substitution can result in various functionalized pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interaction of bromopyridine-containing molecules with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, influencing their activity. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: This compound shares the bromopyridine moiety but has a different amine and alkyl group.
N-(Pyridin-2-yl)amides: These compounds have a pyridine moiety but lack the bromine atom and cyclopropyl group.
Uniqueness
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N-cyclopropylpropanamide is unique due to the presence of both the bromopyridine and cyclopropyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H16BrN3O |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-3-4-10)7-9-2-5-11(13)15-6-9/h2,5-6,8,10H,3-4,7,14H2,1H3 |
InChI-Schlüssel |
ZQEAJUCWZHXDEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(CC1=CN=C(C=C1)Br)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)
![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B14799724.png)
![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)
![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)
![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)

